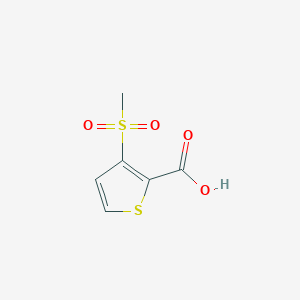

3-Methanesulfonylthiophene-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-Methanesulfonylthiophene-2-carboxylic acid and related compounds often involves the use of methanesulfonic acid as a catalyst or reactant. For instance, methanesulfonic acid combined with SiO2 has been utilized for the synthesis of aromatic and aliphatic benzothiazoles, demonstrating the versatility of methanesulfonic acid in synthesizing complex organic compounds (Sharghi & Asemani, 2009). Additionally, methanesulfonic acid has been effective in one-pot synthesis processes, such as the synthesis of 2-substituted benzoxazoles directly from carboxylic acids (Kumar, Rudrawar, & Chakraborti, 2008).

Molecular Structure Analysis

While specific studies on the molecular structure of 3-Methanesulfonylthiophene-2-carboxylic acid are not directly available, research on related compounds provides insight. For example, structural studies of complexes involving methanesulfonic acid derivatives reveal insights into molecular interactions and bonding patterns in such compounds (Binkowska et al., 2001).

Chemical Reactions and Properties

Methanesulfonic acid, closely related to 3-Methanesulfonylthiophene-2-carboxylic acid, participates in various chemical reactions. It acts as an efficient catalyst in reactions like the cyclization of arylpropanoic and arylbutanoic acids to form ketones (Premasagar, Palaniswamy, & Eisenbraun, 1981). Furthermore, it has been used in the direct dehydrogenative alkylation of sp3 C-H bonds adjacent to a heteroatom (Liu et al., 2013).

Physical Properties Analysis

The physical properties of 3-Methanesulfonylthiophene-2-carboxylic acid, such as melting and boiling points, solubility, and density, are not explicitly detailed in the available literature. However, research on similar compounds, like methanesulfonic acid derivatives, may provide analogous information useful for understanding its physical characteristics.

Chemical Properties Analysis

Chemical properties of methanesulfonic acid derivatives, which are related to 3-Methanesulfonylthiophene-2-carboxylic acid, include their reactivity in various chemical reactions, stability under different conditions, and potential to form complexes with other molecules. The chemical behavior of methanesulfonic acid in reactions like oxidation and its role as a catalyst highlight the potential chemical properties of 3-Methanesulfonylthiophene-2-carboxylic acid (Kelly & Murrell, 1999).

Applications De Recherche Scientifique

1. Synthesis and Catalysis

- One-Pot Synthesis of Benzoxazoles : Methanesulfonic acid is effective in synthesizing 2-substituted benzoxazoles from 2-aminophenol and carboxylic acids, yielding excellent results with various substituents (Kumar, Rudrawar, & Chakraborti, 2008).

- Efficient Esterification in Ionic Liquids : Ionic liquids based on 1,3-dialkylimidazolinium methanesulfonate have been used for esterification of carboxylic acids with alkyl halides, showing wide applicability and environmentally friendly characteristics (Brinchi, Germani, & Savelli, 2003).

2. Organic Reactions

- Dehydrogenative Alkylation : Manganese dioxide and methanesulfonic acid have been used for direct coupling of benzylic ethers and carbamates with ketones, offering an economical and environmental approach (Liu et al., 2013).

- Friedel-Crafts Acylations : Methanesulfonic anhydride has been used for Friedel-Crafts acylation, providing a 'greener' methodology with minimal waste (Wilkinson, 2011).

3. Environmental and Analytical Applications

- Gasoline Desulfurization : Methanesulfonic acid has been used as a catalyst for removing sulfur from gasoline, showing high efficiency and environmental friendliness (Wu et al., 2013).

- Determination in Snow and Ice : Light carboxylic acids, including methanesulfonic acid, have been analyzed in snow and ice from mountain glaciers, helping understand environmental acidification and biogeochemical cycles (Lee, Qin, Zhou, & Jiang, 2002).

Propriétés

IUPAC Name |

3-methylsulfonylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4S2/c1-12(9,10)4-2-3-11-5(4)6(7)8/h2-3H,1H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXRSCJVSJHFCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(SC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346117 |

Source

|

| Record name | 3-methanesulfonylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methanesulfonylthiophene-2-carboxylic acid | |

CAS RN |

60166-82-7 |

Source

|

| Record name | 3-methanesulfonylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B1269818.png)